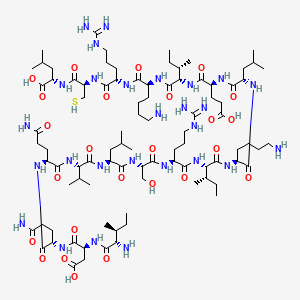
1,3-Diethylxanthine
Descripción general
Descripción
1,3-Dietilxantina, también conocida como teofilina, es un derivado de xantina que se encuentra naturalmente en el té, el café y el cacao. Es un alcaloide de metilxantina con una estructura química similar a la cafeína y la teobromina. El compuesto es conocido por sus propiedades broncodilatadoras y se utiliza en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 1,3-dietilxantina se puede sintetizar mediante diversos métodos. Un método común implica la metilación de derivados de xantina. La síntesis suele comenzar con la reacción de xantina con yoduro de etilo en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para producir 1,3-dietilxantina .
Métodos de Producción Industrial
La producción industrial de 1,3-dietilxantina implica rutas sintéticas similares, pero a mayor escala. El proceso incluye el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1,3-dietilxantina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de xantina.
Reducción: Las reacciones de reducción pueden convertir la 1,3-dietilxantina en sus correspondientes derivados dihidro.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos etilo se reemplazan por otros grupos alquilo o arilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como haluros de alquilo y haluros de arilo en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de xantina.
Reducción: Derivados dihidro de 1,3-dietilxantina.
Sustitución: Diversos derivados de xantina sustituidos con alquilo o arilo.
Aplicaciones Científicas De Investigación
La 1,3-dietilxantina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de derivados de xantina y sus propiedades químicas.
Biología: Se investiga por sus efectos en los procesos celulares y la inhibición enzimática.
Medicina: Se utiliza en el tratamiento de enfermedades respiratorias y se estudia por sus posibles efectos antiinflamatorios e inmunomoduladores.
Mecanismo De Acción
La 1,3-dietilxantina ejerce sus efectos principalmente a través de la inhibición de las enzimas fosfodiesterasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (cAMP). Esto da como resultado la relajación de los músculos lisos bronquiales y una mejoría del flujo de aire en el tracto respiratorio. Además, actúa como un antagonista del receptor de adenosina, lo que contribuye a sus efectos broncodilatadores y antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos Similares
Cafeína: Otro alcaloide de metilxantina con propiedades estimulantes y broncodilatadoras similares.
Teobromina: Se encuentra en el cacao, tiene efectos estimulantes más suaves en comparación con la cafeína y la teofilina.
Singularidad
La 1,3-dietilxantina es única debido a sus propiedades broncodilatadoras específicas y su uso en el tratamiento de enfermedades respiratorias. Su doble mecanismo de acción, que implica tanto la inhibición de la fosfodiesterasa como el antagonismo del receptor de adenosina, la distingue de otros compuestos similares .
Propiedades
IUPAC Name |
1,3-diethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNFISWKTZFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199644 | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-95-9 | |
| Record name | 1,3-Diethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)



![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)

